

physicochemical properties of 3-Borono-5-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Borono-5-bromo-2-fluorobenzoic acid

Cat. No.: B1521954

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An In-depth Technical Guide on the Physicochemical Properties of 3-Borono-5-bromo-2-fluorobenzoic acid

Foreword: In the landscape of modern synthetic chemistry, trifunctional aromatic building blocks are invaluable assets for constructing complex molecular architectures. **3-Borono-5-bromo-2-fluorobenzoic acid** stands out as a premier example, offering a versatile scaffold for drug discovery and materials science. The strategic placement of a boronic acid, a bromine atom, and a carboxylic acid on a fluorinated phenyl ring provides three orthogonal points for chemical modification. This guide offers a comprehensive technical overview of the core physicochemical properties of this compound, grounded in established analytical methodologies. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively harness the synthetic potential of this molecule.

Core Molecular Identity and Attributes

The specific arrangement of substituents on the benzene ring is fundamental to the chemical behavior of **3-Borono-5-bromo-2-fluorobenzoic acid**. The electron-withdrawing effects of the fluorine and carboxyl groups modulate the Lewis acidity of the boronic acid and influence the reactivity of the entire molecule.

Table 1: Fundamental Molecular and Chemical Identifiers

Property	Value	Source
IUPAC Name	3-Borono-5-bromo-2-fluorobenzoic acid	N/A
CAS Number	913836-09-4	N/A
Molecular Formula	C ₇ H ₅ BBrFO ₄	[1]
Molecular Weight	262.83 g/mol	[1]
Canonical SMILES	C1=C(C(=C(C=C1Br)B(O)O)F)C(=O)O	N/A
InChI Key	RFODFEHCGMALLT-UHFFFAOYSA-N	[1]

Physical and Chemical Properties

A thorough understanding of the physicochemical parameters is critical for designing reaction conditions, developing purification strategies, and formulating this compound for various applications.

Appearance and Melting Point

The physical state and melting point are primary indicators of a compound's identity and purity. For crystalline organic acids, a sharp and defined melting range is expected for high-purity samples. Analogous compounds, such as 3-bromo-5-fluorobenzoic acid and 5-bromo-2-fluorobenzoic acid, are typically white to off-white crystalline solids.[2][3]

Table 2: Physical Properties

Property	Value	Notes
Appearance	White to off-white solid/powder	Based on analogous structures. ^[2] ^[3]
Melting Point	Data not available; expected >150 °C	Melting points of related bromo-fluorobenzoic acids range from 141-146 °C. ^[2] The additional boronic acid group may increase this value due to intermolecular hydrogen bonding.

Experimental Protocol: Capillary Melting Point Determination This protocol outlines the standard method for accurately determining the melting range of a solid sample.

- **Sample Preparation:** Ensure the **3-Borono-5-bromo-2-fluorobenzoic acid** sample is completely dry. Finely crush a small amount into a powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample, packing it to a height of 2-3 mm.
- **Instrumentation:** Place the loaded capillary into a calibrated melting point apparatus.
- **Heating and Observation:** Heat rapidly to ~15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid particle melts (T_2). The melting range is T_1 - T_2 . The causality for a slow heating rate near the melting point is to ensure thermal equilibrium between the sample and the thermometer, yielding an accurate reading.

Solubility Profile

Solubility is a critical parameter for reaction setup, purification, and biological assays. The presence of both polar (carboxylic acid, boronic acid) and nonpolar (bromofluorophenyl ring) regions suggests differential solubility across various solvents.

Table 3: Predicted Solubility Characteristics

Solvent	Predicted Solubility	Rationale
Dimethyl Sulfoxide (DMSO)	Soluble	A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating the entire molecule.
Methanol / Ethanol	Soluble	Polar protic solvents that can act as both hydrogen bond donors and acceptors, facilitating dissolution.
Water	Slightly Soluble / pH-Dependent	Solubility is expected to be low in neutral water but will increase significantly in basic solutions (pH > 8) due to the deprotonation of the acidic functional groups to form more soluble carboxylate and boronate salts.
Dichloromethane (DCM)	Sparingly Soluble	A nonpolar solvent with limited capacity to solvate the highly polar carboxylic and boronic acid moieties.

Experimental Workflow: Qualitative Solubility Assessment

Caption: A standard workflow for the qualitative assessment of solubility.

Acidity (pKa)

The molecule possesses two primary acidic centers: the carboxylic acid and the boronic acid. Their pKa values are critical for understanding the compound's ionization state in different pH environments, which dictates its behavior in separations, reactions, and biological systems.

- **Carboxylic Acid pKa:** The pKa of benzoic acid is ~4.2. The presence of three electron-withdrawing groups (ortho-F, meta-B(OH)₂, meta-Br) will stabilize the carboxylate conjugate base, making the carboxylic acid significantly more acidic. The pKa is predicted to be in the 2.5 - 3.5 range. For comparison, the pKa of 3-fluorobenzoic acid is 3.86.^[4]
- **Boronic Acid pKa:** Phenylboronic acids are Lewis acids that ionize to form a tetrahedral boronate species. The pKa is typically between 8 and 9. The strong electron-withdrawing nature of the ring will increase the Lewis acidity of the boron atom, likely lowering the pKa into the 7.5 - 8.5 range.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data are essential for confirming the structural integrity and purity of **3-Borono-5-bromo-2-fluorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation in solution.

- **¹H NMR:** The spectrum will show two distinct signals in the aromatic region for the two protons on the phenyl ring. The acidic protons of the -COOH and -B(OH)₂ groups will likely appear as broad singlets that may be exchangeable with D₂O.
- **¹³C NMR:** Will display seven unique carbon signals, with those bonded to electronegative atoms (F, Br, O) appearing at lower field (higher ppm).
- **¹⁹F NMR:** A single resonance is expected, with its chemical shift and coupling patterns providing information about its electronic environment.
- **¹¹B NMR:** This is a key diagnostic experiment. A single, relatively broad signal between 20-30 ppm is characteristic of a trigonal planar arylboronic acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a definitive diagnostic signature. The mass spectrum will show two peaks of almost equal intensity separated by 2 m/z units (the molecular ion peak [M] and the [M+2] peak).

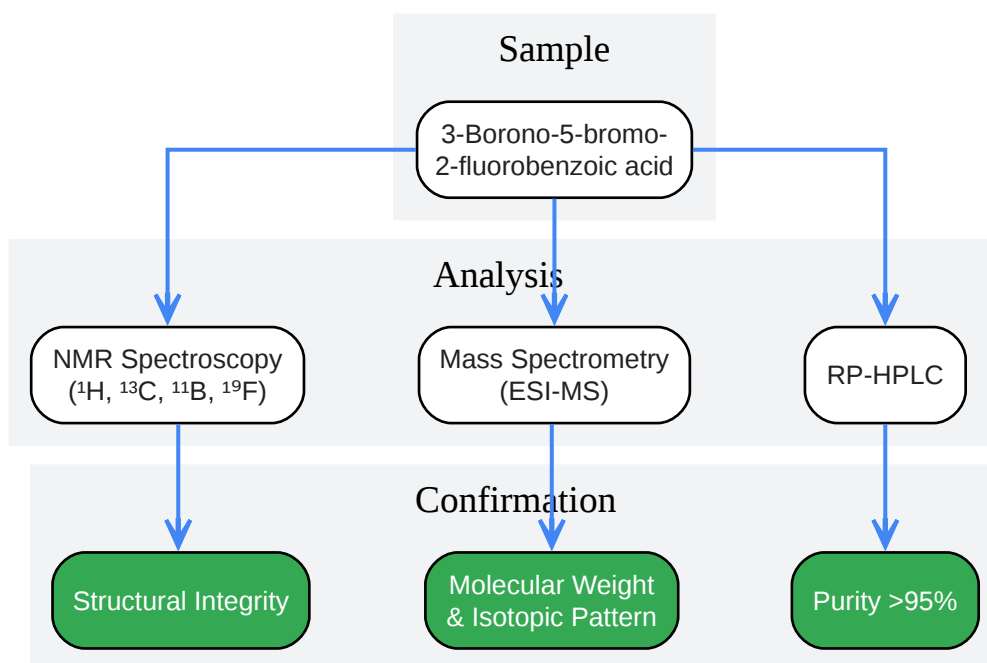
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing purity. A reverse-phase method is most appropriate.

Experimental Protocol: Purity Assessment by RP-HPLC

- System: HPLC with UV-Vis detector.
- Column: C18, 4.6 x 150 mm, 5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes. The choice of a gradient is crucial for eluting the compound with a good peak shape and ensuring that any impurities with different polarities are well-resolved.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Analysis: The purity is calculated from the peak area percentage of the main component relative to the total area of all observed peaks.

Analytical Workflow for Compound Verification



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Caption: Integrated analytical workflow for structural and purity verification.

Chemical Reactivity and Stability

- **Reactivity:** The molecule's utility stems from the differential reactivity of its functional groups. The boronic acid is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bromine atom can participate in other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) or undergo metal-halogen exchange. The carboxylic acid can be readily converted to amides, esters, or other derivatives.
- **Stability:** Like many boronic acids, this compound can undergo reversible dehydration upon heating or under vacuum to form a cyclic trimer known as a boroxine. It is best stored in a cool, dry environment. It is generally stable under standard laboratory conditions.

Conclusion

3-Borono-5-bromo-2-fluorobenzoic acid is a highly functionalized synthetic building block with a distinct set of physicochemical properties. Its characterization via standard analytical techniques—including melting point analysis, solubility testing, spectroscopy, and

chromatography—provides the essential data for its reliable and effective implementation in complex synthetic campaigns. The insights provided in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical reactivity of this versatile compound.

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- To cite this document: BenchChem. [physicochemical properties of 3-Borono-5-bromo-2-fluorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521954#physicochemical-properties-of-3-borono-5-bromo-2-fluorobenzoic-acid>]

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